molecular formula C21H20O12 B192233 Hyperoside CAS No. 482-36-0

Hyperoside

Cat. No. B192233
CAS RN: 482-36-0
M. Wt: 464.4 g/mol
InChI Key: OVSQVDMCBVZWGM-DTGCRPNFSA-N
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Description

Hyperoside is a chemical compound that is the 3-O-galactoside of quercetin . It is an active ingredient in plants such as Hypericum monogynum in Hypericaceae, Crataegus pinnatifida in Rosaceae, and Polygonum aviculare in Polygonaceae .


Synthesis Analysis

Hyperoside was first extracted and isolated from Hypericum perforatum L. in 1937 . Due to the low content and

Scientific Research Applications

  • Broad Spectrum of Biological Activities : Hyperoside exhibits anticancer, anti-inflammatory, antibacterial, antiviral, antidepressant, and organ protective effects. These properties support its use in treating diseases like sepsis, arthritis, colitis, diabetic nephropathy, myocardial ischemia–reperfusion, pulmonary fibrosis, and cancers (Wang et al., 2022).

  • Potential in Osteoporosis Treatment : Hyperoside has shown effectiveness in preventing osteoporosis by increasing bone mineral density, restoring trabecular bone micro-architecture, and enhancing bone strength in ovariectomized mice (Chen et al., 2018).

  • Neuroprotective Effects : In dopaminergic neurons, hyperoside protects against oxidative stress induced by 6-hydroxydopamine through activation of the Nrf2/HO-1 signaling pathway, potentially useful in Parkinson’s disease management (Kwon et al., 2019).

  • Pharmacological and Pharmacokinetic Analysis : Studies have noted hyperoside's pharmacologic effects in preventing cancer and protecting various organs. It mainly accumulates in the kidney, but long-term, high-dose use should be avoided due to renal toxicity (Xu et al., 2022).

  • Anti-Arthritic Effects : Hyperoside exhibits anti-inflammatory and anti-arthritic effects, reducing symptoms in mouse models of collagen-induced arthritis (Jin et al., 2016).

  • Inhibition of NF-κB Activation : Hyperoside's anti-inflammatory action in mouse peritoneal macrophages is attributed to suppressed production of pro-inflammatory cytokines via inhibition of NF-κB activation (Kim et al., 2011).

  • Protection Against Ischemic Neuron Injury : Hyperoside protects cultured cortical neurons from oxygen-glucose deprivation–reperfusion induced injury, relevant for stroke and ischemic conditions (Liu et al., 2012).

  • Effects on Learning and Memory : It has demonstrated potential in reversing cognitive impairment induced by chronic stress, possibly via regulation of the BDNF signaling pathway (Gong et al., 2017).

  • Anticancer Effects : Hyperoside induces apoptosis in breast cancer cells via the ROS-mediated NF-κB signaling pathway (Qiu et al., 2019).

  • Activation of Endogenous Antioxidant System : It induces the endogenous antioxidant system to alleviate oxidative stress, emphasizing its role in preventing physical diseases (Park et al., 2016).

  • Antifibrotic Effects in Liver : Hyperoside induces apoptosis in hepatic stellate cells, offering potential as a therapeutic agent for liver fibrosis treatment (Wang et al., 2016).

  • Inhibition of Microglial Activation : It effectively inhibits microglial activation, suggesting a protective role in neuroinflammatory conditions like Parkinson's disease (Fan et al., 2017).

  • Pharmacological Activities Overview : A review emphasizing its anti-inflammatory, antidepressant, neuroprotective, cardio-protective, anti-diabetic, anti-cancer, anti-fungal, and antioxidant activities (Raza et al., 2017).

  • Metabolic Pathways in Rats : Comprehensive characterization of hyperoside’s metabolism in rats, providing insights into its biological activities (Ji et al., 2022).

  • Interaction with Soybean Proteins : Investigates the interaction between hyperoside and soy proteins, which could inform the development of high value-added food products (Wu et al., 2021).

  • Role in Chronic Liver Fibrosis : Demonstrates hyperoside's protective effect on chronic liver fibrosis in mice, highlighting its potential in treating liver diseases (Zou et al., 2017).

  • Selective Inhibition of Cytochrome P450 Isoform : Hyperoside exhibits potent inhibition of CYP2D6, indicating possible herb-drug interactions (Song et al., 2013).

  • Anti-Apoptotic Effects on Neurons : Hyperoside inhibits apoptosis in neurons induced by glutamate, specifically modulating NR2B-containing NMDA receptors (Zhang et al., 2010).

  • Inhibition of Vascular Smooth Muscle Cells Activation : It inhibits effects induced by oxidized low-density lipoprotein in vascular smooth muscle cells, suggesting a role in atherosclerosis prevention (Zhang et al., 2017).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSQVDMCBVZWGM-DTGCRPNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501028789
Record name Quercetin 3-galactoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Hyperoside

CAS RN

482-36-0
Record name Hyperoside
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Record name Hyperoside
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Record name Quercetin 3-galactoside
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Record name 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one
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Record name HYPEROSIDE
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Record name Quercetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

232 - 233 °C
Record name Quercetin 3-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,300
Citations
Q Wang, HC Wei, SJ Zhou, Y Li, TT Zheng… - Phytotherapy …, 2022 - Wiley Online Library
… Medical research has found that hyperoside … Hyperoside is obtained from the plants and chemical synthesis. This study aims to provide a comprehensive overview of hyperoside on its …
Number of citations: 37 onlinelibrary.wiley.com
S Xu, S Chen, W Xia, H Sui, X Fu - Molecules, 2022 - mdpi.com
… So far, the toxic mechanism of hyperoside remains to be elucidated. This review … hyperoside. This review may serve as a basis for developing hyperoside and expanding its application. …
Number of citations: 26 www.mdpi.com
A Raza, X Xu, H Sun, J Tang, Z Ouyang - Tropical Journal of …, 2017 - ajol.info
… When hyperoside and 3'-O-methylhyperoside were administered through gastric probe and intraperitoneal (ip) route to rats, it was observed that hyperoside and 3'-O-methylhyperoside …
Number of citations: 50 www.ajol.info
SK Ku, W Zhou, W Lee, MS Han, MK Na, JS Bae - Inflammation, 2015 - Springer
… hyperoside is one of the major constituents in Rhododendron brachycarpum [17]. Pharmacological investigations demonstrated that hyperoside … hypothesized that hyperoside could …
Number of citations: 88 idp.springer.com
JY Park, X Han, MJ Piao, MC Oh… - Journal of cancer …, 2016 - ncbi.nlm.nih.gov
… Hyperoside, a flavonoid which is mainly found in Hypericum perforatum L., has many … In the present study, the protective effects of hyperoside against hydrogen peroxide-induced …
Number of citations: 69 www.ncbi.nlm.nih.gov
MJ Piao, KA Kang, R Zhang, DO Ko, ZH Wang… - … et Biophysica Acta (BBA …, 2008 - Elsevier
… Furthermore, hyperoside increased the catalase and glutathione peroxidase activities. … effect of hyperoside from H 2 O 2 -induced cell damage. In conclusion, hyperoside was shown to …
Number of citations: 137 www.sciencedirect.com
K Sun, J Luo, X Jing, W Xiang, J Guo, X Yao, S Liang… - Phytomedicine, 2021 - Elsevier
Background: Osteoarthritis (OA) is a common degenerative joint disease. The pathogenesis of OA is closely related to inflammatory responses and apoptosis of chondrocytes. …
Number of citations: 78 www.sciencedirect.com
SK Ku, S Kwak, OJ Kwon, JS Bae - Inflammation, 2014 - Springer
… to determine whether hyperoside can suppress vascular … attenuated by pretreatment with hyperoside. Vascular inflammatory … , our results suggest that hyperoside may have significant …
Number of citations: 86 idp.springer.com
JH Choi, DW Kim, N Yun, JS Choi… - Journal of natural …, 2011 - ACS Publications
In this study, the hepatoprotective effects of hyperoside (1), a flavonoid glycoside isolated from Artemisia capillaris, have been examined against carbon tetrachloride (CCl 4 )-induced …
Number of citations: 153 pubs.acs.org
H Ahn, GS Lee - Phytomedicine, 2017 - Elsevier
… them had considered the effect of hyperoside on inflammasome activation producing the active form of IL-1β and IL-18. Here, we reported that hyperoside has an inhibitory effect against …
Number of citations: 66 www.sciencedirect.com

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